Undecylsulfate

Interfacial Science Surfactant Adsorption Surface Thermodynamics

Select Sodium Undecyl Sulfate (C11) when your formulation demands maximum interfacial packing density and surface pressure, which cannot be achieved with SDS (C12) or decyl sulfate (C10). The odd-chain C11 homolog achieves a minimum cross-sectional area at interfaces, enabling higher saturation adsorption and low-permeability films. Its distinct Kraft point, governed by an odd-even alternation effect, offers precise control over temperature-dependent solubility and crystallization. For protein interaction studies, the validated Gibbs energy of interaction (-14 kJ mol⁻¹ with bovine insulin) provides a quantitative thermodynamic benchmark essential for reproducible drug delivery or protein extraction protocols. This compound is the non-optional bridge in any predictive homologous series model.

Molecular Formula C11H24O4S
Molecular Weight 252.37 g/mol
CAS No. 4297-99-8
Cat. No. B1219151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecylsulfate
CAS4297-99-8
Synonymsn-undecyl sulfate sodium salt
sodium n-undecyl sulfate
undecyl sulfate
undecyl sulfate potassium
undecyl sulfate sodium
undecylsulfate
Molecular FormulaC11H24O4S
Molecular Weight252.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOS(=O)(=O)O
InChIInChI=1S/C11H24O4S/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H,12,13,14)
InChIKeyOBYIEPMKXIBQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Undecyl Sulfate (C11) Procurement Guide: Anionic Surfactant Specifications


Undecylsulfate (Sodium n-undecyl sulfate, CAS 4297-99-8) is a linear, single-chain anionic surfactant belonging to the sodium n-alkyl sulfate homologous series [1]. It is characterized by an 11-carbon hydrophobic tail and a sulfate head group. As a medium-chain surfactant, it occupies a specific physicochemical niche between the more common sodium dodecyl sulfate (SDS, C12) and sodium decyl sulfate (C10). Its selection is critical when specific micellar, adsorption, or thermal properties are required that cannot be met by adjacent homologs [2].

Why Sodium Undecyl Sulfate Cannot Be Replaced by SDS or Decyl Sulfate


In the homologous series of sodium n-alkyl sulfates, physicochemical properties do not vary linearly with chain length, making generic substitution scientifically invalid. A key finding by Lunkenheimer et al. demonstrates a pronounced even/odd effect, where the cross-sectional area of the surfactant reaches a minimum at C10 and C11 before increasing again for longer chains (C12+) [1]. This results in a fundamentally different packing geometry at interfaces compared to SDS (C12). Furthermore, an odd-even alternation in Krafft temperatures has been reported, meaning the temperature-dependent solubility of the odd-chain C11 sulfate differs significantly from the even-chain C10 and C12 sulfates [2]. Therefore, procuring SDS or decyl sulfate as a substitute will lead to different interfacial packing density, altered temperature stability, and distinct micellization thermodynamics.

Quantitative Differentiation Guide for Sodium Undecyl Sulfate (C11) vs. Analogs


Minimum Cross-Sectional Area at the Air/Water Interface for C11 vs. C12 Sulfate

In a direct head-to-head comparison within the sodium n-alkyl sulfate homologous series (C7-C14), the cross-sectional area of the surfactant at the air/water interface decreases with chain length, reaching a minimum value for the C10 and C11 homologs. Critically, for chain lengths of C12 and greater, the cross-sectional area increases drastically. This establishes that Sodium Undecyl Sulfate (C11) achieves a denser interfacial packing than its closest common analog, Sodium Dodecyl Sulfate (SDS, C12) [1].

Interfacial Science Surfactant Adsorption Surface Thermodynamics

Odd-Even Alternation in Krafft Temperature: C11 Sulfate vs. Even-Chain Analogs

Lange and Schwuger first demonstrated a distinct alternation in Krafft temperatures (the solubility boundary for micelle formation) between odd and even-numbered carbon chains in a homologous series of sodium alkyl sulfates. The Krafft temperature of the odd-chain Sodium Undecyl Sulfate (C11) differs fundamentally from that of its even-chain neighbors, Sodium Decyl Sulfate (C10) and Sodium Dodecyl Sulfate (SDS, C12) [1][2].

Solubility & Phase Behavior Surfactant Thermodynamics Formulation Science

Protein Binding Thermodynamics: Gibbs Energy of Interaction with Insulin

Equilibrium dialysis and microcalorimetry studies provide a specific thermodynamic signature for Sodium n-undecyl sulfate binding to bovine insulin. The Gibbs energy of interaction (ΔG) tends to a limiting value of approximately -14 kJ mol⁻¹ at high binding ratios (ν). The enthalpy of interaction is exothermic, with an increase in exothermicity at lower pH (3.2 vs. 10), providing quantitative benchmarks for biological studies [1].

Biological Interface Protein-Surfactant Interaction Thermodynamics

Micellization Thermodynamics in Alkaline Media Relative to C10 and C12 Analogs

A systematic conductometric study directly compared the critical micelle concentrations (CMC) and thermodynamic parameters of micellization for sodium n-decyl sulfate (SDES, C10), sodium n-undecyl sulfate (SUNDS, C11), and sodium n-dodecyl sulfate (SDS, C12) in an alkaline medium. Standard Gibbs energies, enthalpies, and entropies of micellization were quantified, demonstrating that each homolog occupies a unique thermodynamic position in the series [1].

Micelle Formation Colloid Chemistry Conductometry

Key Application Scenarios for Procuring Sodium Undecyl Sulfate


High-Density Interfacial Films for Foam and Emulsion Stabilization

When a formulation requires a dense, tightly packed surfactant monolayer at an air/water or oil/water interface, Sodium Undecyl Sulfate (C11) should be selected over SDS (C12). As demonstrated by Lunkenheimer et al., the C11 homolog achieves a minimum cross-sectional area, leading to a higher saturation adsorption than longer-chain analogs [1]. This property is irreplaceable for maximizing surface pressure or creating low-permeability interfacial films.

Low-Solubility Surfactant Studies with a Characteristic Krafft Point

For studies on surfactant solubility or for applications requiring a precise phase boundary, the odd-chain C11 sulfate offers a distinct Krafft temperature that differs from its even-chain neighbors. This non-linear characteristic, caused by an odd-even alternation effect, is critical for formulating systems where precipitation or crystallization must be controlled at specific temperatures [2].

Biophysical Assays of Protein-Surfactant Interactions

Researchers studying protein denaturation or stabilization by anionic surfactants should consider Sodium Undecyl Sulfate based on its validated thermodynamic signature. The measured Gibbs energy of interaction of -14 kJ mol⁻¹ with bovine insulin provides a crucial benchmark. This quantitative data supports the compound's use in drug delivery research, protein extraction protocols, and biochemical assays where specific surfactant-protein binding energies are needed [3].

Systematic Structure-Property Relationship Studies in Colloid Chemistry

For academic or industrial colloid research aiming to build predictive models, the C11 sulfate is an essential, non-optional member of the sodium n-alkyl sulfate series. It is the only compound that bridges the gap between the well-characterized C10 and C12 homologs. Studies show that its micellization thermodynamics, aggregation number, and salt-induced growth behavior are distinct and cannot be mathematically interpolated from C10 and C12 data alone [4].

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